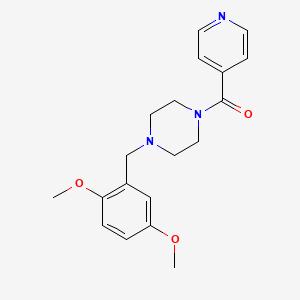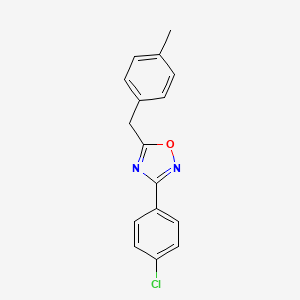![molecular formula C16H12FNO2 B5795687 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol, also known as Mirogabalin, is a novel drug candidate that is currently under development for the treatment of neuropathic pain. This compound belongs to the class of alpha-2-delta ligands, which have been shown to be effective in the treatment of chronic pain conditions.
作用機序
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol acts by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the release of excitatory neurotransmitters, an increase in the release of inhibitory neurotransmitters, and a reduction in the activity of pain-sensing neurons.
実験室実験の利点と制限
One of the main advantages of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol is its high potency and selectivity for the alpha-2-delta subunit of voltage-gated calcium channels. This makes it a useful tool for studying the role of these channels in the transmission of pain signals. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol. These include:
1. Further studies to elucidate the precise mechanism of action of this drug, and to identify potential targets for its therapeutic effects.
2. Clinical trials to evaluate the efficacy of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol in other chronic pain conditions, such as fibromyalgia and chronic low back pain.
3. Studies to investigate the potential use of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol as an adjunct therapy for other pain medications, such as opioids.
4. Research on the development of more potent and selective alpha-2-delta ligands, with improved pharmacokinetic properties and fewer side effects.
Conclusion:
In conclusion, 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol is a promising drug candidate for the treatment of neuropathic pain, with a well-characterized mechanism of action and a favorable safety profile. Further research is needed to fully understand the potential therapeutic benefits of this compound, and to identify the optimal treatment regimens for different patient populations.
合成法
The synthesis of 2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol involves a multi-step process that begins with the reaction of 4-fluorophenylacetonitrile with hydroxylamine to form 4-fluorophenylacetohydroxamic acid. This intermediate is then reacted with methyl 4-chloro-2-methylbenzoate to form the isoxazole ring, which is subsequently reduced to form the final product.
科学的研究の応用
2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in terms of its efficacy and safety profile. Several clinical trials have also been conducted to evaluate the efficacy of this drug in human patients with neuropathic pain.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-2-7-15(19)13(8-10)16-9-14(18-20-16)11-3-5-12(17)6-4-11/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLONDGTDQSWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)


![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)
![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)

![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)
![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)